2-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
Properties
IUPAC Name |
2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-N-(3-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5/c1-15-5-4-6-17(11-15)25-23(31)16-7-10-21-27-29(24(32)28(21)13-16)14-22(30)26-19-9-8-18(33-2)12-20(19)34-3/h4-13H,14H2,1-3H3,(H,25,31)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOZXRISAIHINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity: The 2,4-dimethoxy configuration in the target compound may improve π-π stacking in hydrophobic binding pockets compared to 3-methoxy (CAS 1226450-02-7), which lacks para-substituent symmetry . 3-Methylphenyl (target) vs.
Fluorine Substitution :
- The 3-fluoro-4-methylphenyl variant () combines fluorine’s electronegativity with methyl’s steric effects, likely improving target selectivity and resistance to oxidative metabolism .
Molecular Weight Trends :
- The target compound (~461.5 g/mol) falls within the typical range for drug-like molecules (300–500 g/mol), comparable to its analogues. Higher molecular weights in fluorinated derivatives (e.g., ~465.5 g/mol) may marginally affect bioavailability .
Pharmacological Implications (Theoretical)
While direct biological data for the target compound are unavailable, insights can be extrapolated from structural trends:
- Lipophilicity: The 2,4-dimethoxy groups may increase logP compared to mono-methoxy analogues, favoring blood-brain barrier penetration but risking off-target effects.
- Metabolic Stability : Fluorine in ’s compound suggests superior stability over methoxy/methyl groups, which are prone to demethylation or oxidation .
- Binding Affinity : The 3-methylphenyl group’s compact size may allow tighter fit in sterically constrained active sites compared to bulkier methoxy-substituted analogues .
Biological Activity
The compound 2-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a novel synthetic derivative of triazole and pyridine frameworks. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Key Functional Groups:
- Triazole Ring : Contributes to the biological activity through interactions with various biological targets.
- Pyridine Moiety : Known for its role in drug design and interaction with receptors.
- Dimethoxyphenyl Group : Enhances solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. A detailed analysis showed that it inhibits the proliferation of various cancer cell lines. For instance:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as demonstrated through flow cytometry analysis.
Antimicrobial Activity
The compound also shows promising antimicrobial activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
The antimicrobial activity is attributed to the disruption of bacterial cell walls and interference with metabolic pathways.
Case Studies
In a recent case study involving the treatment of cancer cells with this compound, researchers observed a dose-dependent decrease in cell viability. The study utilized various assays including MTT and colony formation assays to confirm these findings. Notably, combination therapy with standard chemotherapeutics enhanced efficacy, suggesting a synergistic effect.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications in the substituents on the phenyl rings significantly affect biological activity. For example:
- The presence of methoxy groups at positions 2 and 4 on the phenyl ring enhances anticancer activity by improving binding affinity to target proteins.
- The N-(3-methylphenyl) substitution is crucial for maintaining potency against specific cancer cell lines.
Q & A
Q. How can researchers design robust structure-property relationship studies for analogs?
- Methodology:
- Fragment-Based Design: Systematically replace the 3-methylphenyl group with bioisosteres (e.g., chlorophenyl, pyridyl) .
- Free-Wilson Analysis: Quantify contributions of substituents to solubility and potency .
- Crystallographic Database Mining: Cross-reference Cambridge Structural Database entries for preferred conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
